molecular formula C16H16N6O3S B11314153 N-[2-(4-sulfamoylphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide

N-[2-(4-sulfamoylphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11314153
M. Wt: 372.4 g/mol
InChI Key: CNHQGJOYDGMYQR-UHFFFAOYSA-N
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Description

N-[2-(4-sulfamoylphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a sulfamoylphenyl group, an ethyl linkage, and a tetrazolylbenzamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Properties

Molecular Formula

C16H16N6O3S

Molecular Weight

372.4 g/mol

IUPAC Name

N-[2-(4-sulfamoylphenyl)ethyl]-3-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C16H16N6O3S/c17-26(24,25)15-6-4-12(5-7-15)8-9-18-16(23)13-2-1-3-14(10-13)22-11-19-20-21-22/h1-7,10-11H,8-9H2,(H,18,23)(H2,17,24,25)

InChI Key

CNHQGJOYDGMYQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-sulfamoylphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-sulfamoylphenylethylamine and 3-(1H-tetrazol-1-yl)benzoyl chloride. These intermediates are then coupled under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-sulfamoylphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-[2-(4-sulfamoylphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.

    Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways. Its functional groups enable specific binding to target proteins.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its ability to modulate biological activity makes it a candidate for drug discovery.

    Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(4-sulfamoylphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, while the tetrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for exploring new chemical and biological phenomena. Further research and development may uncover additional uses and benefits of this compound.

Biological Activity

N-[2-(4-sulfamoylphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide is a compound of increasing interest in pharmacological research due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, focusing on antibacterial and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N6O3SC_{17}H_{18}N_{6}O_{3}S, with a molecular weight of approximately 418.5 g/mol. The compound features a sulfonamide group known for its antibacterial properties, alongside a tetrazole ring that may enhance its pharmacological profile.

PropertyValue
Molecular FormulaC17H18N6O3SC_{17}H_{18}N_{6}O_{3}S
Molecular Weight418.5 g/mol
LogP1.0122
Polar Surface Area116.217 Ų

Antibacterial Activity

The sulfonamide moiety in this compound is particularly notable for its ability to inhibit bacterial growth by targeting enzymes involved in folate synthesis. Preliminary studies indicate that this compound exhibits significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antibacterial Efficacy

A recent study evaluated the antibacterial potency of this compound against clinical isolates of MSSA and MRSA. The results demonstrated that the compound effectively reduced bacterial counts significantly over time, indicating its potential as a therapeutic agent for resistant bacterial infections.

Anticancer Potential

In addition to its antibacterial properties, this compound has been investigated for its anticancer effects. The presence of the tetrazole ring may contribute to various pharmacological effects, including anti-inflammatory and analgesic activities.

Research Findings

Research has shown that this compound exhibits cytotoxic effects on specific cancer cell lines. For instance, in vitro studies demonstrated that it could induce apoptosis in cancer cells, suggesting a mechanism of action that warrants further investigation.

The proposed mechanisms through which this compound exerts its biological activities include:

  • Inhibition of Folate Synthesis : The sulfonamide group inhibits dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.
  • Induction of Apoptosis : Evidence suggests the compound may activate pathways leading to programmed cell death in cancer cells.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with other structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
SulfamethoxazoleSulfonamide antibioticAntibacterial
Benzothiazole derivativesHeterocyclic compoundsAntimicrobial, anticancer
TXH9179Benzamide with FtsZ inhibitionAntistaphylococcal

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